5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring fused to a quinoline structure, with additional substituents including a fluorophenyl and a methoxyphenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline: Similar structure with different substituents.
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which have been used as antimalarial drugs.
Uniqueness
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups enhances its potential as a therapeutic agent and a research tool .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-18-12-10-16(11-13-18)23-20-15-28(14-17-6-2-4-8-21(17)25)22-9-5-3-7-19(22)24(20)27-26-23/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNNTCOTWAXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.